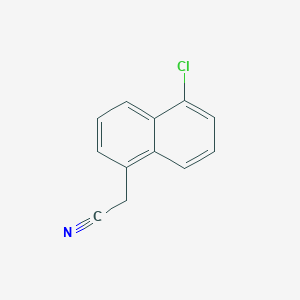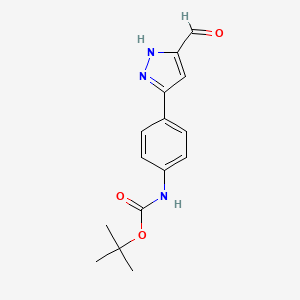
(4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester: is an organic compound that features a pyrazole ring substituted with a formyl group and a phenyl ring attached to a carbamic acid tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester typically involves multi-step organic reactionsThe phenyl ring is then attached through a coupling reaction, and the final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl ring and pyrazole moiety can engage in π-π interactions and hydrogen bonding, stabilizing the compound within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Trimethoxyphenylsilane: Used in the synthesis of silane coupling agents.
Uniqueness
What sets (4-(5-formyl-1H-pyrazol-3-yl)-phenyl)-carbamic acid tert-butyl ester apart is its combination of a formyl group, pyrazole ring, and phenyl ring with a carbamic acid ester. This unique structure provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C15H17N3O3 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
tert-butyl N-[4-(5-formyl-1H-pyrazol-3-yl)phenyl]carbamate |
InChI |
InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)16-11-6-4-10(5-7-11)13-8-12(9-19)17-18-13/h4-9H,1-3H3,(H,16,20)(H,17,18) |
Clé InChI |
SZLZKUCHVRGUFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NNC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


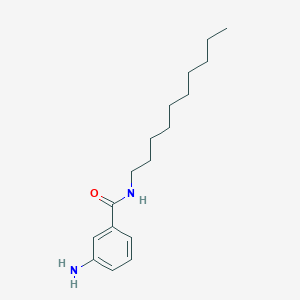
![Sodium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B8338383.png)
![4-[3-Fluoro-5-[[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B8338395.png)
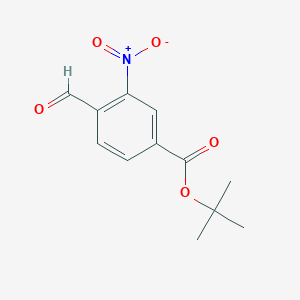

![[4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)-benzyl]-methyl-carbamic acid methyl ester](/img/structure/B8338416.png)
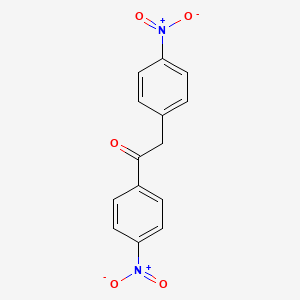
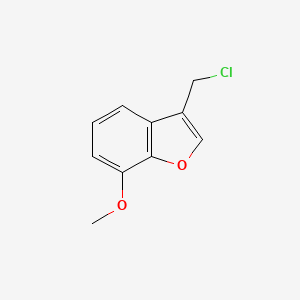
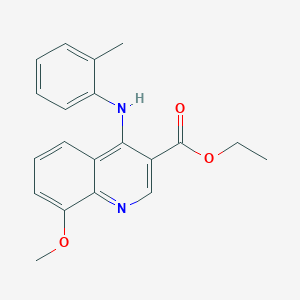
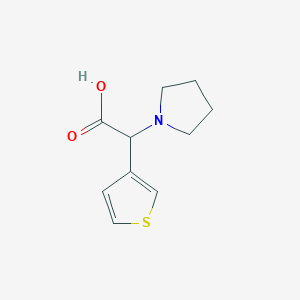
![2,4-Dibromodibenzo[b,d]thiophen-3-amine](/img/structure/B8338437.png)
![1-[3-(Difluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B8338453.png)

